![molecular formula C6H5N5O2 B1293043 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89488-18-6](/img/structure/B1293043.png)
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, despite its relatively simple structure, has proven to be remarkably versatile in different areas of drug design . It has been proposed as a possible surrogate of the purine ring due to its isoelectronic nature . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generated a compound, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in two crystal environments . X-ray crystallographic data show slight differences in the molecular structures of the tri-butyltin (IV) and triphenyltin (IV) complexes with the 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical And Chemical Properties Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a specialty product . Its molecular structure allows for the study of protein interactions and functions, which is crucial in understanding cellular processes and disease mechanisms.
Antibacterial and Antifungal Applications
In medicinal chemistry, derivatives of this compound have shown significant antibacterial and antifungal activities . These properties make it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiviral Research
The triazolopyrimidine scaffold is known for its antiviral properties. Research studies have explored its use in creating compounds that can inhibit viral replication, which is essential in the fight against viral infections .
Anticancer Activity
Compounds based on the 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine structure have been studied for their anticancer potential. They are found to be effective in various assays that measure the ability to inhibit cancer cell growth .
Cardiovascular Research
In the domain of cardiovascular diseases, this compound has been linked to the development of cardiovascular vasodilators . These are medications that help dilate blood vessels, improving blood flow and reducing blood pressure .
Anti-inflammatory and Analgesic Research
The compound has been incorporated into derivatives that exhibit anti-inflammatory and analgesic effects. This application is particularly relevant in the development of new treatments for chronic inflammatory conditions .
Agricultural Chemistry
In agriculture, the compound’s derivatives have been used to create herbicides and pesticides . These substances help protect crops from pests and diseases, contributing to agricultural productivity .
Metal Coordination Chemistry
The compound serves as a versatile linker in the formation of metal coordination compounds . These complexes have a variety of applications, including catalysis, material science, and the study of metal interactions in biological systems .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . They can also exert anti-inflammatory activity through COX-2 inhibition .
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit the inflammatory response in raw 2647 macrophages in vitro . They can decrease the production of inflammatory factors such as nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidines have been reported to display moderate antiproliferative activities against cancer cells . They can also significantly decrease the production of inflammatory factors .
Safety and Hazards
One of the compounds, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be non-toxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .
properties
IUPAC Name |
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSICDOKXJVZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89488-18-6 |
Source
|
Record name | 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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